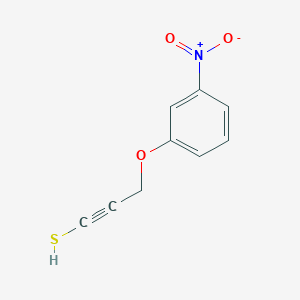![molecular formula C12H15ClN2O2 B14529355 5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 62637-36-9](/img/structure/B14529355.png)
5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound known for its diverse applications in various fields, including pharmaceuticals, agriculture, and biochemical research. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a chloro group and a dimethylamino propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoxazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole derivatives, and various substituted benzoxazole compounds, depending on the reagents and conditions used.
Scientific Research Applications
5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs and is studied for its potential therapeutic properties.
Industry: The compound is used in the production of agricultural chemicals, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)propyl chloride hydrochloride
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl (3-chloropropyl)amine hydrochloride
Uniqueness
5-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and exhibits unique reactivity patterns, making it valuable in various research and industrial contexts.
Properties
CAS No. |
62637-36-9 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
5-chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H15ClN2O2/c1-14(2)6-3-7-15-10-8-9(13)4-5-11(10)17-12(15)16/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
PKMRJEKKRVXEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


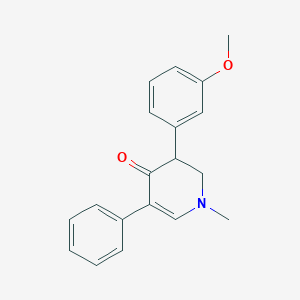
![[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile](/img/structure/B14529280.png)
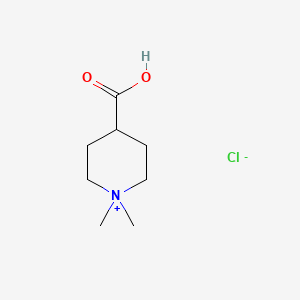
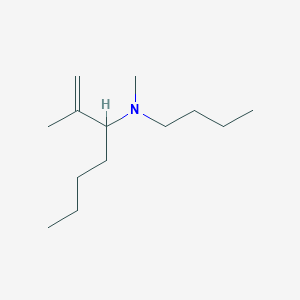

![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
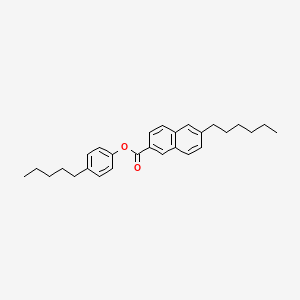
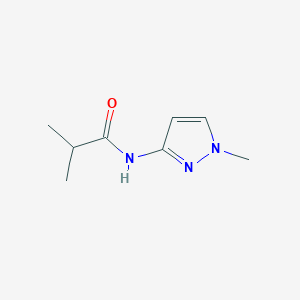
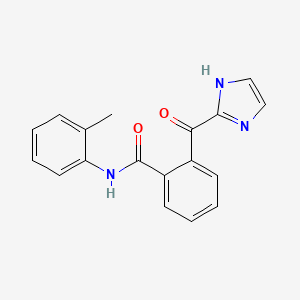
![3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14529327.png)
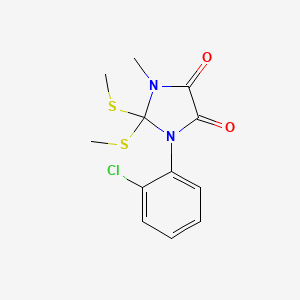
![5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine](/img/structure/B14529335.png)
![4-Methyl-2-oxaspiro[4.4]non-3-en-1-one](/img/structure/B14529337.png)
